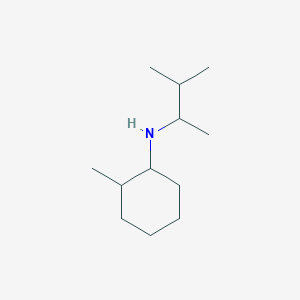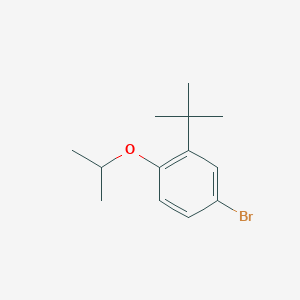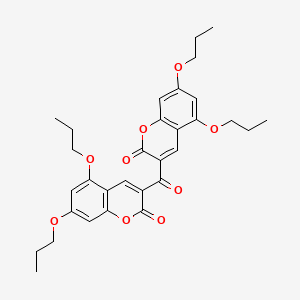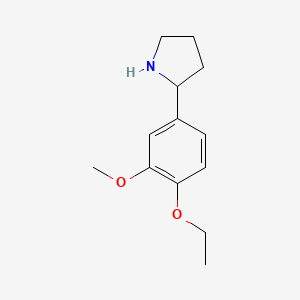
4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2S)Pyrrolidin-2-YL)-1-éthoxy-2-méthoxybenzène est un composé qui présente un cycle pyrrolidine, qui est un hétérocycle à cinq chaînons contenant de l'azote
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((2S)Pyrrolidin-2-YL)-1-éthoxy-2-méthoxybenzène implique généralement la construction du cycle pyrrolidine à partir de divers précurseurs cycliques ou acycliques. Une méthode courante est la fonctionnalisation de cycles pyrrolidine préformés, tels que les dérivés de proline . Les conditions de réaction comprennent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la stéréochimie et les modifications de groupes fonctionnels souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés à grande échelle qui garantissent une pureté et un rendement élevés. Ces procédés utilisent souvent des conditions de réaction et des techniques de purification optimisées pour produire le composé efficacement .
Analyse Des Réactions Chimiques
Types de réactions
4-((2S)Pyrrolidin-2-YL)-1-éthoxy-2-méthoxybenzène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le mCPBA (acide méta-chloroperoxybenzoïque) pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de recherche scientifique
4-((2S)Pyrrolidin-2-YL)-1-éthoxy-2-méthoxybenzène a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé pour étudier les effets des dérivés de la pyrrolidine sur les systèmes biologiques.
Industrie : Le composé peut être utilisé dans la production de divers produits et matériaux chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-((2S)Pyrrolidin-2-YL)-1-éthoxy-2-méthoxybenzène implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrrolidine peut se lier à diverses protéines et enzymes, affectant leur activité et conduisant à des effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé .
Applications De Recherche Scientifique
4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: The compound can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-1-ethoxy-2-methoxybenzene involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la pyrrolidine tels que les pyrrolizines, la pyrrolidine-2-one et les pyrrolidine-2,5-diones . Ces composés partagent la structure du cycle pyrrolidine mais diffèrent par leurs groupes fonctionnels et leur architecture moléculaire globale.
Unicité
Ce qui distingue le 4-((2S)Pyrrolidin-2-YL)-1-éthoxy-2-méthoxybenzène, c'est sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-(4-ethoxy-3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-3-16-12-7-6-10(9-13(12)15-2)11-5-4-8-14-11/h6-7,9,11,14H,3-5,8H2,1-2H3 |
Clé InChI |
BXBLPEMBRQKTSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2CCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12090701.png)


![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)
![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
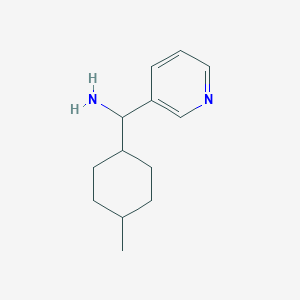

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
